molecular formula C11H10O2 B6181250 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one CAS No. 2613381-58-9

1-(3-ethynyl-4-methoxyphenyl)ethan-1-one

Cat. No.: B6181250
CAS No.: 2613381-58-9
M. Wt: 174.2
InChI Key:
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Description

. Its unique structure, featuring an ethynyl group and a methoxy group attached to a phenyl ring, makes it a versatile compound in synthetic chemistry.

Preparation Methods

The synthesis of 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-ethynyl-4-methoxybenzaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:

    1-(3-Methoxy-4-methylphenyl)ethan-1-one: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.

    1-(4-Ethoxy-3-methoxyphenyl)ethanol: The presence of an ethoxy group and an alcohol functional group makes this compound different in terms of solubility and reactivity.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one involves the reaction of 3-ethynyl-4-methoxybenzaldehyde with ethylmagnesium bromide followed by oxidation of the resulting alcohol to yield the desired product.", "Starting Materials": [ "3-ethynyl-4-methoxybenzaldehyde", "ethylmagnesium bromide", "oxidizing agent" ], "Reaction": [ "Addition of ethylmagnesium bromide to 3-ethynyl-4-methoxybenzaldehyde to yield the corresponding alcohol", "Oxidation of the alcohol to yield 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one" ] }

CAS No.

2613381-58-9

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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